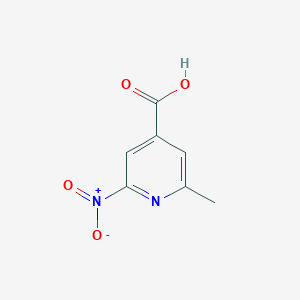
2-methyl-6-nitroisonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-6-nitroisonicotinic acid is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a methyl group at the second position, a nitro group at the sixth position, and a carboxylic acid group at the fourth position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-nitroisonicotinic acid typically involves nitration of 2-methylpyridine followed by carboxylation. One common method involves the reaction of 2-methylpyridine with nitric acid to introduce the nitro group at the sixth position. This is followed by carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the fourth position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-6-nitroisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-Methyl-6-aminopyridine-4-carboxylic acid.
Reduction: Formation of 2-Methyl-6-nitropyridine-4-methanol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-methyl-6-nitroisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-methyl-6-nitroisonicotinic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules.
Comparaison Avec Des Composés Similaires
2-methyl-6-nitroisonicotinic acid can be compared with other nitropyridine derivatives:
2-Methyl-4-nitropyridine-3-carboxylic acid: Similar structure but different position of the nitro and carboxylic acid groups.
2-Methyl-5-nitropyridine-4-carboxylic acid: Similar structure but different position of the nitro group.
2-Methyl-6-aminopyridine-4-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
60780-79-2 |
|---|---|
Formule moléculaire |
C7H6N2O4 |
Poids moléculaire |
182.13 g/mol |
Nom IUPAC |
2-methyl-6-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c1-4-2-5(7(10)11)3-6(8-4)9(12)13/h2-3H,1H3,(H,10,11) |
Clé InChI |
SEINDVQONGIVNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















